7-(furan-2-yl)-2-(piperidin-1-yl)-5-propylthiazolo[4,5-d]pyridazin-4(5H)-one
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Description
7-(furan-2-yl)-2-(piperidin-1-yl)-5-propylthiazolo[4,5-d]pyridazin-4(5H)-one is a useful research compound. Its molecular formula is C17H20N4O2S and its molecular weight is 344.43. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
Novel Compounds Synthesis : Researchers have developed a series of compounds through various synthetic pathways, demonstrating the versatility and potential of thiazolo[4,5-d]pyridazinone derivatives and related heterocycles in drug discovery. The synthesis of novel diamino derivatives of triazolo and pyridazinone, as well as the creation of enaminone precursors for azines and azolotriazines, exemplifies the ongoing efforts to explore the therapeutic potential of these compounds (Vu et al., 2004; Sanad & Mekky, 2018).
Antibacterial and Antifungal Properties : The exploration of new compounds for antibacterial and antifungal applications is a critical area of pharmaceutical research. Studies on the antimicrobial activities of thiazolopyridine derivatives highlight the potential of these compounds in addressing resistant microbial strains (Foroumadi et al., 2007; Suresh et al., 2016).
Therapeutic Potential in Neurological Disorders
Adenosine Receptor Antagonism : The modification of piperazine derivatives to improve selectivity and potency against the adenosine A2a receptor illustrates the ongoing search for novel therapeutics in neurodegenerative diseases like Parkinson's. These compounds' potential in rodent models of Parkinson's disease indicates their relevance in developing treatments for such disorders (Peng et al., 2005).
Properties
IUPAC Name |
7-(furan-2-yl)-2-piperidin-1-yl-5-propyl-[1,3]thiazolo[4,5-d]pyridazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2S/c1-2-8-21-16(22)14-15(13(19-21)12-7-6-11-23-12)24-17(18-14)20-9-4-3-5-10-20/h6-7,11H,2-5,8-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STZGXDBTRPHFIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C(=N1)C3=CC=CO3)SC(=N2)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.